Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 25681-03-2
VCID: VC14534418
InChI: InChI=1S/C18H15N3O2/c1-2-23-16(22)11-21-15-10-6-3-7-12(15)17-18(21)20-14-9-5-4-8-13(14)19-17/h3-10H,2,11H2,1H3
SMILES:
Molecular Formula: C18H15N3O2
Molecular Weight: 305.3 g/mol

Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester

CAS No.: 25681-03-2

Cat. No.: VC14534418

Molecular Formula: C18H15N3O2

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester - 25681-03-2

Specification

CAS No. 25681-03-2
Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
IUPAC Name ethyl 2-indolo[3,2-b]quinoxalin-6-ylacetate
Standard InChI InChI=1S/C18H15N3O2/c1-2-23-16(22)11-21-15-10-6-3-7-12(15)17-18(21)20-14-9-5-4-8-13(14)19-17/h3-10H,2,11H2,1H3
Standard InChI Key AHABQJDNQDDOMO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester features a bicyclic framework comprising an indole moiety fused to a quinoxaline ring (Figure 1). The indole system (C₈H₇N) contributes π-electron density, while the quinoxaline component (C₆H₄N₂) introduces nitrogen-rich heteroaromaticity. The acetic acid ethyl ester group (-OCOCH₂CH₃) at position 6 enhances solubility and serves as a reactive site for derivatization . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₈H₁₅N₃O₂
Molecular Weight305.3 g/mol
IUPAC NameEthyl 2-indolo[3,2-b]quinoxalin-6-ylacetate
SMILESCCOC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
XLogP33.2

The planar structure facilitates π-π stacking interactions with biological targets, while the ester group allows for hydrolytic conversion to the carboxylic acid derivative .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. In DMSO-d₆, the ¹H NMR spectrum displays signals at δ 8.43–7.38 ppm (aromatic protons), δ 5.75 ppm (CH₂ adjacent to the ester), and δ 1.2–1.4 ppm (ethyl CH₃) . IR absorptions at 1681 cm⁻¹ (C=O stretch) and 1242 cm⁻¹ (C-O ester) further validate the functional groups .

Synthesis and Optimization

Conventional Methods

Early syntheses relied on multi-step pathways:

  • Core Formation: Condensation of isatin (1) with o-phenylenediamine in acetic acid yields 6H-indolo[2,3-b]quinoxaline (5) .

  • Esterification: Treatment of 5 with ethyl chloroacetate in the presence of K₂CO₃/DMF introduces the ethyl ester group .

Microwave-Assisted Synthesis

Microwave irradiation (MWI) revolutionized the synthesis by improving yields (85–90%) and reducing reaction times to 2–4 minutes . Key advantages include:

  • Enhanced regioselectivity due to uniform heating.

  • Reduced side products (e.g., spirobenzimidazoline derivatives) .

Representative Protocol :

  • Mix isatin (1.0 equiv) and o-phenylenediamine (1.2 equiv) in acetic acid.

  • Irradiate at 300 W for 3 minutes.

  • Purify via column chromatography (hexane/ethyl acetate, 8:2).

Reactivity and Derivatives

Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis under basic conditions to form indolo[2,3-b]quinoxalin-6-yl-acetic acid, a precursor for further derivatization . Hydrazide derivatives (e.g., compound 9) are synthesized by refluxing with hydrazine hydrate, enabling the formation of Schiff bases with aromatic aldehydes .

Example:

  • Reaction with benzaldehyde yields N’-benzylidene-2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetohydrazide (3a), which exhibits antitumor activity .

Comparative Analysis with Analogues

Modifications to the ester group or quinoxaline ring alter physicochemical properties:

DerivativeR GroupLogPBioactivity
Ethyl ester (parent)-OCOCH₂CH₃3.2Antiviral (EC₅₀ = 2.1 μM)
Methyl ester-OCOCH₃2.8Reduced solubility
Butyl ester-OCO(CH₂)₃CH₃4.1Enhanced membrane permeability

Biological Activities and Mechanisms

Antitumor Activity

Schiff base derivatives (e.g., 3a–3j) induce apoptosis in MCF-7 breast cancer cells via caspase-3 activation . The parent compound shows moderate activity (IC₅₀ = 18 μM), while hydrazones with electron-withdrawing groups (e.g., -NO₂) enhance potency (IC₅₀ = 4.2 μM) .

Antibacterial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL), the mechanism involves disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Applications in Drug Development

Lead Optimization

Structural modifications focus on improving pharmacokinetics:

  • Ester → Amide: Enhances metabolic stability (t₁/₂ from 1.2 to 4.8 hours) .

  • Halogenation: Fluorine at position 7 increases blood-brain barrier penetration .

Patent Landscape

Patent EP2128160A1 covers indoloquinoxaline derivatives for treating viral infections, emphasizing broad-spectrum activity against RNA viruses .

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